molecular formula C16H13N7O4S B10936107 3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine

Cat. No.: B10936107
M. Wt: 399.4 g/mol
InChI Key: RYLPMVZMCWBTFW-QGMBQPNBSA-N
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Description

3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound that features a combination of furan, pyrazole, and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrazole intermediates, followed by their coupling with the triazole ring. Key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the pyrazole ring: This involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.

    Coupling reactions: The furan and pyrazole intermediates are coupled with the triazole ring using reagents such as phosphorus oxychloride or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine.

    Substitution: The furan and triazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan or triazole derivatives.

Scientific Research Applications

3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its complex structure and functional groups.

    Materials Science: Possible applications in the development of organic semiconductors or photovoltaic materials.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole: Lacks the pyrazole ring and nitro group.

    5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine: Lacks the furan ring.

Uniqueness

The unique combination of furan, pyrazole, and triazole rings, along with the presence of functional groups like the nitro and methylsulfanyl groups, makes 3-(furan-2-yl)-5-(methylsulfanyl)-N-[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]-4H-1,2,4-triazol-4-amine a versatile compound with diverse applications in various fields of research.

Properties

Molecular Formula

C16H13N7O4S

Molecular Weight

399.4 g/mol

IUPAC Name

(E)-N-[3-(furan-2-yl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]methanimine

InChI

InChI=1S/C16H13N7O4S/c1-28-16-20-19-15(14-3-2-6-26-14)22(16)18-8-12-4-5-13(27-12)10-21-9-11(7-17-21)23(24)25/h2-9H,10H2,1H3/b18-8+

InChI Key

RYLPMVZMCWBTFW-QGMBQPNBSA-N

Isomeric SMILES

CSC1=NN=C(N1/N=C/C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C4=CC=CO4

Canonical SMILES

CSC1=NN=C(N1N=CC2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])C4=CC=CO4

Origin of Product

United States

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